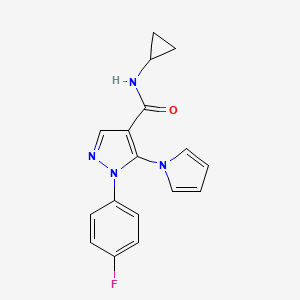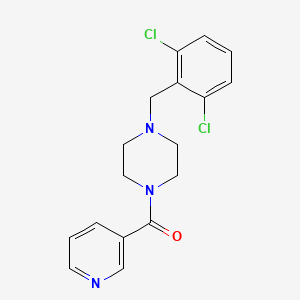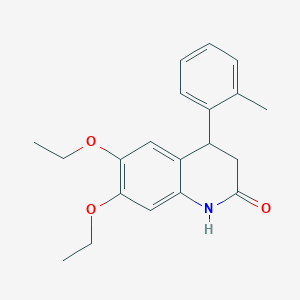
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, improving cognitive function. It also inhibits the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation. Furthermore, it inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It also inhibits the growth of cancer cells, leading to a reduction in cancer cell proliferation. Additionally, it inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide in lab experiments include its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Another direction is to study its safety and efficacy in animal models and human clinical trials. Additionally, the development of new synthetic methods for the production of this compound could lead to its wider use in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. Additionally, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-12-3-7-14(8-4-12)22-17(21-9-1-2-10-21)15(11-19-22)16(23)20-13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLEMSZJMVDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654946.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654948.png)
![4-[3-(4-isopropylphenyl)propanoyl]morpholine](/img/structure/B4654951.png)

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4654963.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4654992.png)
![3,3'-[thiobis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4654996.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4655016.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655028.png)
![4-methyl-N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4655034.png)
![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)